

Spectroscopic Data for the Confirmation of Acetohydrazide-Pyridine Structures: A Comparative Guide

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Compound of Interest					
Compound Name:	Acetohydrazide; pyridine				
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For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized acetohydrazide-pyridine structures is paramount. This guide provides a comparative overview of the key spectroscopic data—FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—used to elucidate and confirm these molecular structures. Detailed experimental protocols and comparative data tables are presented to support researchers in their analytical endeavors.

The conjugation of a pyridine ring with an acetohydrazide moiety results in a class of compounds with significant interest in medicinal chemistry and materials science. Spectroscopic techniques are indispensable for verifying the successful synthesis and purity of these target molecules. This guide will walk through the characteristic spectral features of these compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For acetohydrazide-pyridine structures, key vibrational frequencies confirm the presence of the amide and hydrazide functionalities, as well as the pyridine ring.

Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)



Functional Group	Acetohydrazid e	Pyridine	Acetohydrazid e-Pyridine Derivatives	Reference
N-H Stretch (Amide/Hydrazid e)	3225	-	3268 - 3397	[1][2]
C-H Stretch (Aromatic)	-	3000 - 3150	3037 - 3144 (often weak)	[3]
C=O Stretch (Amide I)	1688	-	1601 - 1671	[1][4]
C=N Stretch	-	~1580	1552 - 1601	[4]
C=C Stretch (Pyridine Ring)	-	~1430-1600	1430 - 1465	[3]

Experimental Protocol: FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectra are typically recorded using a spectrometer. Solid samples are prepared as potassium bromide (KBr) discs. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over a range of 4000-400 cm⁻¹.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For acetohydrazide-pyridine structures, the chemical shifts and splitting patterns of the pyridine ring protons, the N-H protons, and the acetyl methyl protons are characteristic.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆



Proton	Acetohydrazid e	Pyridine	(E)-2-cyano-N'- (pyridin-4- ylmethylene)a cetohydrazide	Reference
-CH₃ (Acetyl)	1.83 (s, 3H)	-	4.26 (s, 2H, - CH ₂ CN)	[1][2]
-NH (Amide)	9.79 (s, 1H)	-	-	[1]
-NH ₂ (Hydrazide)	7.47 (brs, 2H)	-	-	[1]
Pyridine H-2, H-6	-	8.83 (d)	8.70 (d, 2H)	[1]
Pyridine H-3, H-5	-	7.85 (d)	8.01 (d, 2H)	[1]
CH=N	-	-	8.41 (s, 1H)	[2]

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectra are recorded on a spectrometer, typically operating at 300 MHz or higher.[1] Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbon, the acetyl methyl carbon, and the carbons of the pyridine ring are key diagnostic peaks.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆



Carbon	Acetohydrazid e	Pyridine	(E)-2-cyano-N'- (pyridin-4- ylmethylene)a cetohydrazide	Reference
-CH₃ (Acetyl)	20.93	-	-	[1]
C=O (Carbonyl)	168.74	-	161.57	[1][2]
Pyridine C-2, C-6	-	151.03	150.44	[1][2]
Pyridine C-3, C-5	-	121.80	122.05	[1][2]
Pyridine C-4	-	139.77	145.14	[1][2]
-CN	-	-	116.27	[2]
-CH ₂ CN	-	-	-	[2]

Experimental Protocol: 13C NMR Spectroscopy

¹³C NMR spectra are recorded on a spectrometer, often at 75 MHz or 100 MHz.[1][2] The sample preparation is the same as for ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For acetohydrazide-pyridine structures, the molecular ion peak (M⁺) is a crucial piece of evidence for confirming the structure.

Table 4: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight	Observed m/z (M+)	Reference
Acetohydrazide	C2H6N2O	74.08	74	[5]
Pyridine	C ₅ H ₅ N	79.10	79	[6]
(E)-2-cyano-N'- (pyridin-4- ylmethylene)acet ohydrazide	C9H8N4O	188.19	188	[2]

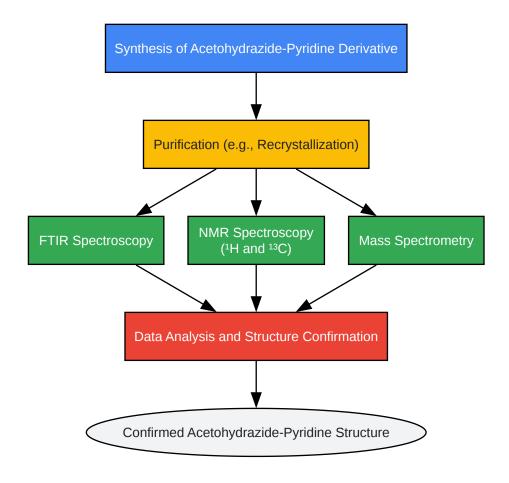
Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for these types of compounds. The sample is introduced into the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of acetohydrazide-pyridine structures.





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Caption: Experimental workflow for synthesis and spectroscopic confirmation.

By systematically applying these spectroscopic techniques and comparing the obtained data with known values for related structures, researchers can confidently confirm the identity and purity of their synthesized acetohydrazide-pyridine compounds.

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